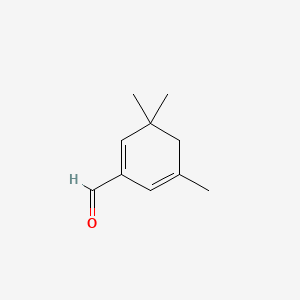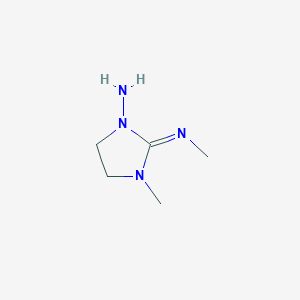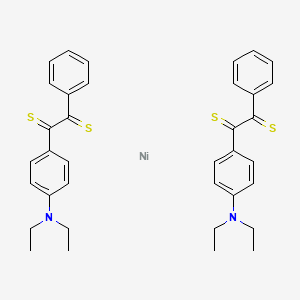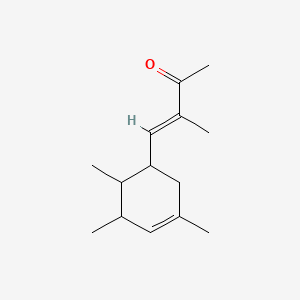
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial applications, particularly in the fragrance industry, due to its distinctive scent profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Cyclization: The final step involves cyclization to form the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is widely used in the fragrance industry due to its unique scent profile.
作用机制
The mechanism of action of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-ol: A similar compound with an alcohol functional group.
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-al: A related compound with an aldehyde functional group.
Uniqueness
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unique scent profile makes it particularly valuable in the fragrance industry.
属性
CAS 编号 |
67801-31-4 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(E)-3-methyl-4-(3,5,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-9-6-10(2)12(4)14(7-9)8-11(3)13(5)15/h6,8,10,12,14H,7H2,1-5H3/b11-8+ |
InChI 键 |
UBAUJRANUAYEKE-DHZHZOJOSA-N |
手性 SMILES |
CC1C=C(CC(C1C)/C=C(\C)/C(=O)C)C |
规范 SMILES |
CC1C=C(CC(C1C)C=C(C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


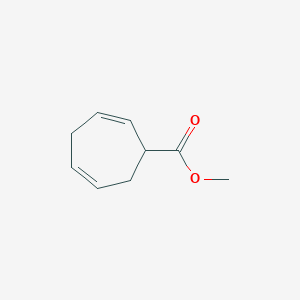
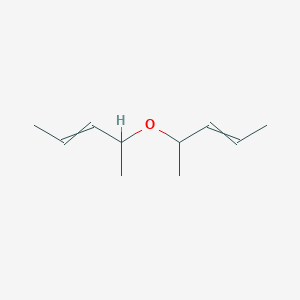
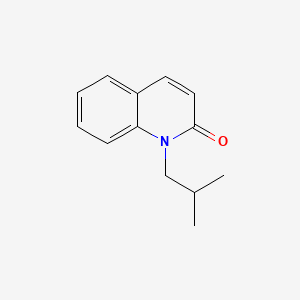

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
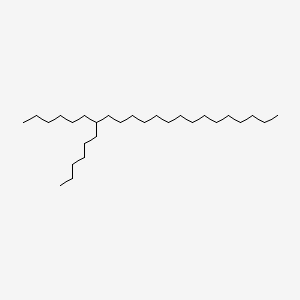
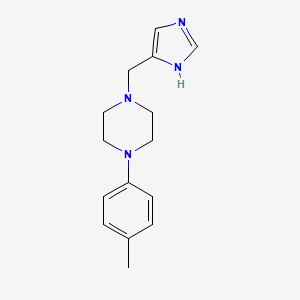
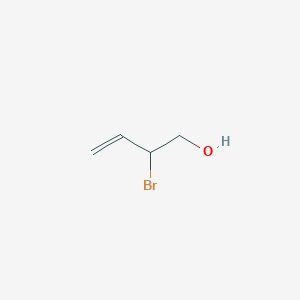


![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
